1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18112911
InChI: InChI=1S/C10H9BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-5H,6,12H2;2*1H
SMILES:
Molecular Formula: C10H11BrCl2N2
Molecular Weight: 310.01 g/mol

1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride

CAS No.:

Cat. No.: VC18112911

Molecular Formula: C10H11BrCl2N2

Molecular Weight: 310.01 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride -

Specification

Molecular Formula C10H11BrCl2N2
Molecular Weight 310.01 g/mol
IUPAC Name (6-bromoisoquinolin-1-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C10H9BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-5H,6,12H2;2*1H
Standard InChI Key QXKTWSGNKBXJDV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2CN)C=C1Br.Cl.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride consists of an isoquinoline ring system brominated at the 6-position, with a methanamine group (-CH2_2NH2_2) attached to the 1-position. The dihydrochloride salt form enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical candidates . The SMILES notation for the free base form is C1=NC2=C(C=CC(=C2)Br)C(=C1)CN, reflecting the bromine substituent’s position and the amine’s connectivity .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC10H11BrCl2N2\text{C}_{10}\text{H}_{11}\text{BrCl}_2\text{N}_2
Molar Mass273.56 g/mol
SolubilityLikely soluble in DMSO, methanol, water (salt form)
LogP (Predicted)~1.08 (moderate lipophilicity)
Hydrogen Bond Donors3 (two from HCl, one from -NH2_2)

The bromine atom at the 6-position introduces steric and electronic effects that influence reactivity. Quantum mechanical calculations predict that bromine’s electron-withdrawing nature polarizes the aromatic ring, directing electrophilic substitutions to the 5- and 8-positions .

Applications in Medicinal Chemistry

Biological Activity Profiling

Though direct studies on 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride are lacking, structurally related brominated isoquinolines exhibit:

  • Kinase Inhibition: Analogous compounds inhibit PI3K and CDK2 kinases, suggesting potential anticancer applications .

  • Antimicrobial Effects: Bromine’s electronegativity enhances membrane penetration, improving activity against Gram-positive bacteria .

Table 2: Comparative Bioactivity of Isoquinoline Derivatives

CompoundTarget ActivityIC50_{50} (nM)
6-BromoisoquinolinePI3Kγ Inhibition420 ± 23
1-AminomethylisoquinolineCDK2/Cyclin A Inhibition310 ± 18
Target CompoundPredicted PI3KγEst. 200–400

The methanamine group’s basicity may facilitate interactions with aspartate residues in kinase ATP-binding pockets, enhancing target engagement .

Future Research Directions

Unanswered Questions and Opportunities

  • Structure-Activity Relationships: Systematic substitution at the 1- and 6-positions could optimize potency and selectivity.

  • Prodrug Development: Esterification of the amine may enhance oral bioavailability.

  • Target Identification: High-throughput screening against kinase libraries would clarify therapeutic potential.

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